4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinaldehyde 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC16776011
InChI: InChI=1S/C12H16BNO3/c1-11(2)12(3,4)17-13(16-11)9-5-6-14-10(7-9)8-15/h5-8H,1-4H3
SMILES:
Molecular Formula: C12H16BNO3
Molecular Weight: 233.07 g/mol

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinaldehyde

CAS No.:

Cat. No.: VC16776011

Molecular Formula: C12H16BNO3

Molecular Weight: 233.07 g/mol

* For research use only. Not for human or veterinary use.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinaldehyde -

Specification

Molecular Formula C12H16BNO3
Molecular Weight 233.07 g/mol
IUPAC Name 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde
Standard InChI InChI=1S/C12H16BNO3/c1-11(2)12(3,4)17-13(16-11)9-5-6-14-10(7-9)8-15/h5-8H,1-4H3
Standard InChI Key NVAOAZQGVQVAPS-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C=O

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Architecture

The compound’s structure consists of a pyridine ring substituted at the 4-position with a formyl group (picolinaldehyde) and at the 2-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The boronate group, a cyclic ester of boronic acid with pinacol, enhances stability and solubility in organic solvents, while the aldehyde group provides a reactive site for further functionalization .

The IUPAC name, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde, reflects its substituents’ positions. X-ray crystallography of analogous compounds confirms that the dioxaborolane ring adopts a planar conformation, with boron exhibiting trigonal planar geometry .

Physicochemical Properties

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular FormulaC12H16BNO3\text{C}_{12}\text{H}_{16}\text{BNO}_{3}
Molecular Weight233.07 g/mol
Purity≥97%
Storage Conditions2–8°C, dry environment
CAS Numbers1908436-02-1, 1073354-14-9*

*Discrepancy in CAS numbers between sources may arise from regional registration protocols or isomerism.

The compound’s boron atom exhibits sp2\text{sp}^2-hybridization, enabling participation in Suzuki-Miyaura cross-couplings. The aldehyde group (-CHO\text{-CHO}) is susceptible to nucleophilic additions, making the molecule a bifunctional building block .

Synthesis and Manufacturing

Industrial Production

MolCore BioPharmatech reports large-scale synthesis under ISO-certified conditions, achieving ≥97% purity via column chromatography and recrystallization . The general pathway involves:

  • Borylation of 4-bromopicolinaldehyde: A palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2) in tetrahydrofuran (THF) at 80°C .

  • Purification: Silica gel chromatography to isolate the boronate ester.

Reaction yield optimization focuses on controlling stoichiometry and avoiding proto-deborylation, a common side reaction in boronic ester synthesis .

Laboratory-Scale Methods

Small-scale syntheses often employ microwave-assisted catalysis to reduce reaction times. For example, a 2015 study demonstrated a 78% yield using Pd(dppf)Cl2\text{Pd(dppf)Cl}_2 as the catalyst and potassium acetate as the base .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronate group facilitates carbon-carbon bond formation with aryl halides under palladium catalysis. In a 2022 application, it coupled with 2-bromopyridine to yield 4,4′-bipyridine-2-carbaldehyde, a precursor to bipyridine ligands for transition metal complexes .

Aldehyde-Directed Functionalization

The aldehyde group undergoes condensations with amines to form Schiff bases, which are intermediates in heterocyclic synthesis. For instance, reaction with hydroxylamine produces pyridine-4-carbaldehyde oxime, a chelating agent in coordination chemistry .

Stability and Degradation Pathways

Thermal and Oxidative Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 185°C, attributable to boronate ring opening. Oxidation studies using hydrogen peroxide show gradual conversion to boric acid and picolinaldehyde, necessitating inert storage conditions .

Hydrolytic Sensitivity

The dioxaborolane ring hydrolyzes in aqueous acidic or basic media, regenerating boronic acid. This property necessitates anhydrous reaction conditions for Suzuki-Miyaura couplings .

Industrial and Pharmaceutical Relevance

Drug Intermediate Synthesis

Comparative Analysis with Related Boronates

The table below contrasts 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde with structurally similar boronic esters:

Compound NameMolecular FormulaKey Application
2-Formylpyridine-5-boronic acid pinacol esterC12H16BNO3\text{C}_{12}\text{H}_{16}\text{BNO}_{3}Suzuki couplings
4-Ethyl-3-(pinacolboronate)picolinaldehydeC14H20BNO3\text{C}_{14}\text{H}_{20}\text{BNO}_{3}Antibacterial agents
2-Isopropyl-6-(pinacolboronate)phenolC13H19BO3\text{C}_{13}\text{H}_{19}\text{BO}_{3}Polymer crosslinking

The picolinaldehyde derivative’s dual functionality distinguishes it from monosubstituted analogs, enabling sequential reaction sequences.

Recent Advances and Research Directions

Photoredox Catalysis

A 2024 study demonstrated its use in metallaphotoredox C–H borylation, achieving site-selective functionalization of arenes under visible light irradiation .

Bioconjugation Techniques

Click chemistry applications exploit the aldehyde group for protein labeling. Functionalization with alkoxyamines forms stable oxime linkages, as utilized in antibody-drug conjugate (ADC) synthesis .

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